molecular formula C14H32N2 B3145458 N,N'-Di-N-hexyl ethylenediamine CAS No. 57413-98-6

N,N'-Di-N-hexyl ethylenediamine

Cat. No.: B3145458
CAS No.: 57413-98-6
M. Wt: 228.42 g/mol
InChI Key: VCUPOEDTGSOKCM-UHFFFAOYSA-N
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Description

N,N'-Di-N-hexyl ethylenediamine is a symmetrically substituted ethylenediamine derivative with two hexyl groups attached to the nitrogen atoms of the ethylenediamine backbone (H2N–CH2–CH2–NH2). This substitution imparts lipophilic properties, making the compound suitable for applications requiring solubility in nonpolar media. For instance, ethylenediamine derivatives with longer alkyl chains (e.g., octadecyl or hexadecyl) are utilized as antioxidants in biodiesel , while smaller alkyl-substituted analogs serve as catalysts or chelators .

Properties

IUPAC Name

N,N'-dihexylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPOEDTGSOKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCNCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-N-hexyl ethylenediamine can be synthesized through the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-N-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-N-hexyl ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-Di-N-hexyl ethylenediamine is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antifungal properties .

Medicine: N,N’-Di-N-hexyl ethylenediamine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N,N’-Di-N-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The hexyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethylenediamine derivatives vary widely based on substituents attached to the nitrogen atoms. Key structural and functional comparisons are summarized below:

Compound Substituents Molecular Weight Key Applications Research Findings
N,N'-Di-N-hexyl ethylenediamine Two hexyl groups ~256.5 g/mol Potential surfactant, catalyst, or metal chelator (inferred from analogs) Limited direct data; inferred lipophilicity enhances solubility in organic phases.
N,N'-Bis(4-octadecanate)-salicyl ethylenediamine Stearic acid esters + salicyl groups ~865.1 g/mol Antioxidant in biodiesel Reduces peroxide value (PV) in biodiesel; acts as oxygen scavenger and metal chelator .
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl) ethylenediamine) Four pyridylmethyl groups ~446.5 g/mol Zinc chelation; apoptosis induction in cancer cells Induces apoptosis via Zn²⁺ depletion; IC50 values range 1–10 µM in cell studies .
N,N'-Bis(2-hydroxybenzyl) ethylenediamine Two hydroxybenzyl groups ~344.4 g/mol Anticancer agent Disrupts mitochondrial membrane potential (MMP) in A549 lung cancer cells (IC50 ~50 µM) .
N,N,N',N'-Tetracyclohexyl ethylenediamine Four cyclohexyl groups ~416.7 g/mol Host-guest chemistry; molecular encapsulation Exhibits selectivity for xylene isomers in inclusion complexes .
N,N,N'-Trimethyl ethylenediamine (TMEDA) Three methyl groups ~116.2 g/mol Catalyst in polymerization and asymmetric synthesis Market growth driven by pharmaceutical and agrochemical sectors (CAGR 4.2%) .

Functional Comparisons

Metal Chelation Capacity TPEN and TQEN: These derivatives exhibit strong Zn²⁺ and Fe³⁺ chelation due to pyridyl/quinoline donors, making them useful in biological studies (e.g., apoptosis induction) . In contrast, this compound lacks polar donor groups, limiting its metal-binding utility but enhancing compatibility with hydrophobic matrices. ITCBE and Aminobenzyl-EDTA: Ethylenediamine-based chelators with EDTA-like structures show high affinity for Cu²⁺ and Cd²⁺, enabling applications in immunoassays for heavy metal detection .

Biological Activity

  • Hydroxybenzyl Derivatives : N,N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives induce cancer cell death via MMP disruption and ROS generation, with IC50 values ~50 µM in lung and prostate cancer models .
  • TPEN : Acts as a pro-apoptotic agent by depleting intracellular zinc, triggering ERK pathway inhibition and ROS accumulation in cardiomyocytes .

Material Science Applications

  • Antioxidants in Biodiesel : Stearic and palmitic acid derivatives of ethylenediamine (e.g., stearic dhben) reduce oxidation in biodiesel, lowering peroxide values by 20–30% compared to controls .
  • Carbon Dot Synthesis : Ethylenediamine serves as a nitrogen dopant in carbon dots (CDs), enhancing fluorescence for Fe³⁺ detection in biological samples .

Biological Activity

N,N'-Di-N-hexyl ethylenediamine (DHE) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of DHE, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DHE is classified as an aliphatic diamine with the following chemical structure:

  • Chemical Formula : C₁₂H₂₅N₂
  • Molecular Weight : 199.35 g/mol
  • CAS Number : 57413-98-6

The presence of two hexyl groups enhances the lipophilicity of DHE, allowing it to interact effectively with biological membranes and cellular targets.

DHE's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hexyl substituents increase its affinity for lipid environments, facilitating cellular penetration. Once inside the cell, DHE can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : DHE has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act on various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that DHE exhibits antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.50 mM
Escherichia coli0.75 mM
Pseudomonas aeruginosa1.00 mM

These findings suggest that DHE could be a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

DHE has also been investigated for its cytotoxicity against cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells by disrupting cellular signaling pathways.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

The cytotoxic effects are thought to be mediated through oxidative stress and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of DHE against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent. The study reported significant inhibition zones against tested bacteria, particularly S. aureus and E. coli.
  • Cytotoxicity in Cancer Research
    • In another investigation, DHE was tested on different cancer cell lines, revealing dose-dependent cytotoxic effects. The study concluded that DHE could serve as a lead compound for developing anticancer drugs targeting specific signaling pathways involved in cell proliferation .

Comparative Analysis with Related Compounds

DHE's biological activity can be compared with other ethylenediamine derivatives:

CompoundAntimicrobial ActivityCytotoxicity
N,N'-Di-N-butyl ethylenediamineModerateLow
N,N'-Di-N-octyl ethylenediamineHighModerate
N,N'-Di-N-decyl ethylenediamineLowHigh

DHE's unique balance between hydrophilicity and lipophilicity enhances its versatility in biological applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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